molecular formula C11H10F4O3 B14066934 1-(3,4-Bis(difluoromethoxy)phenyl)propan-2-one

1-(3,4-Bis(difluoromethoxy)phenyl)propan-2-one

Cat. No.: B14066934
M. Wt: 266.19 g/mol
InChI Key: FXFQRLIGMXCRDI-UHFFFAOYSA-N
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Description

1-(3,4-Bis(difluoromethoxy)phenyl)propan-2-one is an organic compound with the molecular formula C11H10F4O3 It is characterized by the presence of two difluoromethoxy groups attached to a phenyl ring, which is further connected to a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Bis(difluoromethoxy)phenyl)propan-2-one typically involves organic synthesis techniques. One common method includes the reaction of 3,4-difluoromethoxybenzaldehyde with a suitable ketone under acidic or basic conditions to form the desired product. The reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the specific synthetic route chosen .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis processes, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial in scaling up the synthesis for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Bis(difluoromethoxy)phenyl)propan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The difluoromethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(3,4-Bis(difluoromethoxy)phenyl)propan-2-one has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Bis(difluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The difluoromethoxy groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4-Bis(difluoromethoxy)phenyl)propan-2-one is unique due to the presence of two difluoromethoxy groups, which can significantly influence its chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C11H10F4O3

Molecular Weight

266.19 g/mol

IUPAC Name

1-[3,4-bis(difluoromethoxy)phenyl]propan-2-one

InChI

InChI=1S/C11H10F4O3/c1-6(16)4-7-2-3-8(17-10(12)13)9(5-7)18-11(14)15/h2-3,5,10-11H,4H2,1H3

InChI Key

FXFQRLIGMXCRDI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)OC(F)F)OC(F)F

Origin of Product

United States

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